molecular formula C19H20Cl2N2O B1614297 3,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898763-27-4

3,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1614297
CAS RN: 898763-27-4
M. Wt: 363.3 g/mol
InChI Key: WJUBHLPWRJSTSA-UHFFFAOYSA-N
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Description

“3,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C19H20Cl2N2O . It has a molecular weight of 363.28 .


Molecular Structure Analysis

The molecular structure of “3,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone” can be found in various chemical databases . For a detailed structural analysis, it would be best to use software that can visualize the structure based on the compound’s SMILES or InChI string.

Scientific Research Applications

Environmental Persistence and Bioaccumulation

Benzophenone-3, a closely related compound, is widely used as a UV filter in personal care products to protect human skin and hair from UV radiation damage. Studies have investigated its metabolism by liver microsomes in rats and humans, revealing its transformation into metabolites with varied estrogenic and anti-androgenic activities. These findings highlight the environmental and health implications of benzophenone derivatives, suggesting their potential endocrine-disrupting effects upon bioaccumulation (Watanabe et al., 2015).

Environmental Detection and Transformation

Benzophenones and benzotriazoles, used as UV filters and stabilizers, have been detected in environmental samples like sediment and sewage sludge. Their presence in various matrices indicates widespread environmental dissemination, necessitating understanding their degradation pathways and impacts on ecosystems. Analytical methods have been developed to quantify these compounds in environmental samples, shedding light on their distribution and potential ecological risks (Zhang et al., 2011).

Photocatalytic Degradation

Research into the photocatalytic degradation of benzophenone-3, a similar UV filter, using novel photocatalysts such as PbO/TiO2 and Sb2O3/TiO2, provides insights into potential remediation strategies for these persistent pollutants. These studies offer a foundation for developing methods to mitigate the environmental impact of benzophenone derivatives through advanced oxidation processes (Wang et al., 2019).

Human Exposure and Toxicity

Investigations into human exposure to benzophenone derivatives through personal care products have identified significant levels of these compounds in various formulations. These studies are crucial for assessing the potential health risks associated with prolonged exposure to benzophenone derivatives, including endocrine disruption and other toxicological effects (Liao & Kannan, 2014).

properties

IUPAC Name

(3,4-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUBHLPWRJSTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642995
Record name (3,4-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898763-27-4
Record name (3,4-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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